Heptadecanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptadecanoic acid can be synthesized through various methods, including the hydrogenation of heptadecenoic acid or the oxidation of heptadecanol. The hydrogenation process involves the addition of hydrogen to heptadecenoic acid in the presence of a catalyst such as palladium on carbon under high pressure and temperature . The oxidation method involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert heptadecanol to this compound .

Industrial Production Methods: Industrially, this compound is often produced as a byproduct during the extraction and processing of fats and oils from ruminant animals. The process involves the hydrolysis of triglycerides followed by the separation and purification of the fatty acids .

Análisis De Reacciones Químicas

Types of Reactions: Heptadecanoic acid undergoes various chemical reactions, including:

Reduction: The reduction of this compound can yield heptadecanol using reducing agents such as lithium aluminum hydride.

Esterification: this compound reacts with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed:

Oxidation: Heptadecanol, heptadecanal.

Reduction: Heptadecanol.

Esterification: Heptadecanoate esters.

Aplicaciones Científicas De Investigación

Health and Nutrition

Metabolic Benefits in Dolphins

Recent studies have shown that heptadecanoic acid can positively influence metabolic health. Research conducted on dolphins revealed that those with higher levels of this compound in their blood exhibited lower insulin and triglyceride levels, suggesting a potential role in preventing metabolic syndrome. A dietary intervention involving fish high in this compound led to normalization of metabolic indicators in dolphins over six months . This finding raises the possibility that similar dietary adjustments could benefit human populations experiencing metabolic disorders.

Dietary Sources and Implications

this compound is primarily found in dairy products (especially whole-fat varieties) and certain fish species. Its presence in whole milk, yogurt, and butter suggests that these foods may contribute to dietary intake. The hypothesis posits that reduced consumption of these foods may lead to deficiencies in this compound, potentially influencing the prevalence of conditions like diabetes in humans .

Cancer Research

Anticancer Properties

this compound has demonstrated promising anticancer effects, particularly against pancreatic cancer cells. A study indicated that this compound induced apoptosis (programmed cell death) and enhanced the efficacy of gemcitabine, a common chemotherapeutic agent used for pancreatic cancer treatment. The compound exhibited stronger cytotoxic effects compared to other fatty acids, including palmitic and oleic acids .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the Hippo signaling pathway, which plays a crucial role in cell growth regulation. Furthermore, it was noted that this compound could sensitize gemcitabine-resistant pancreatic cancer cells to treatment, indicating its potential as an adjunct therapy in cancer management .

Biomarkers and Diagnostic Applications

Potential as a Biomarker

this compound has been identified as a potential biomarker for certain health conditions. In studies involving patients with chronic atrophic gastritis (CAG), this compound levels were correlated with specific gut microbiota profiles, suggesting its utility in non-invasive diagnostics . This relationship highlights the compound's role not only as a fatty acid but also as an indicator of gut health.

Research Findings Summary Table

Case Studies

- Dolphin Metabolism Study: A longitudinal study on dolphins showed that increasing dietary this compound improved metabolic markers within six months. This case underscores the fatty acid's potential implications for human dietary recommendations.

- Pancreatic Cancer Cell Study: Research on human pancreatic carcinoma cells demonstrated that this compound not only induced apoptosis but also improved responses to chemotherapy drugs like gemcitabine. These findings suggest a dual role for this compound in cancer therapy.

Mecanismo De Acción

Heptadecanoic acid can be compared with other saturated fatty acids:

Palmitic Acid (C₁₆H₃₂O₂): A common saturated fatty acid with one less carbon atom than this compound.

Stearic Acid (C₁₈H₃₆O₂): Another saturated fatty acid with one more carbon atom than this compound.

Uniqueness: this compound is unique due to its odd-chain structure, which is less common compared to even-chain fatty acids like palmitic and stearic acids. This odd-chain structure contributes to its distinct properties and potential health benefits .

Comparación Con Compuestos Similares

- Palmitic Acid

- Stearic Acid

- Heptadecanol

- Heptadecanal

Actividad Biológica

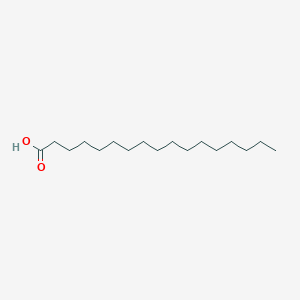

Heptadecanoic acid, also known as margaric acid or C17:0, is a saturated fatty acid that naturally occurs in various animal fats and dairy products. It has gained attention in recent years for its potential health benefits, particularly concerning metabolic health and its biological activity in various biological systems.

This compound is characterized by a 17-carbon chain with a carboxylic acid functional group. It is predominantly found in:

- Dairy products : Whole milk, butter, and cheese

- Certain fish : Mullet and other fatty fish

- Plant sources : Some grains and seeds

The fatty acid is classified as an odd-chain fatty acid (OCFA), which distinguishes it from the more common even-chain fatty acids.

Metabolic Health

Recent studies have highlighted the role of this compound in improving metabolic health. Research involving dolphins indicated that higher levels of this compound in their blood correlated with lower insulin and triglyceride levels. A dietary intervention that increased this compound intake led to significant improvements in metabolic syndrome indicators, including reduced ferritin levels, a marker associated with inflammation and metabolic disorders .

Table 1: Effects of this compound on Metabolic Markers

Antimicrobial Properties

This compound has demonstrated antimicrobial activity. A study found that pre-incubation with this compound significantly inhibited the replication of Listeria monocytogenes, suggesting its potential as a natural antimicrobial agent . This property may be beneficial in food preservation and possibly in therapeutic applications against certain bacterial infections.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses in various cell types, potentially offering protective effects against chronic inflammatory diseases. The mechanisms behind these effects are still under investigation but may involve modulation of signaling pathways related to inflammation .

Dolphin Study on Metabolic Syndrome

A notable case study involved bottlenose dolphins, which naturally develop metabolic syndrome similar to humans. Researchers observed that dolphins fed a diet high in this compound showed normalized blood markers associated with metabolic syndrome within six months. This finding suggests that dietary adjustments could be a viable approach to managing metabolic health not only in dolphins but potentially in humans as well .

Dietary Supplementation in Mice

In another study, mice were fed diets supplemented with this compound to assess its impact on liver metabolism and insulin sensitivity. While the results indicated no significant improvement in hepatic lipid accumulation or insulin resistance compared to control groups, they highlighted the need for further research into the specific mechanisms by which this compound operates within different biological contexts .

Propiedades

IUPAC Name |

heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.